molecular formula C18H14FN5O B2625477 4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline CAS No. 1031578-13-8

4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline

Cat. No.: B2625477
CAS No.: 1031578-13-8
M. Wt: 335.342
InChI Key: CGWRDDDPKQGUBY-UHFFFAOYSA-N
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Description

The compound “4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline” is a complex organic molecule that contains several functional groups including an aniline group, an imidazole ring, a fluorophenyl group, and an oxadiazole ring. These functional groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and imidazole) and a heterocycle (oxadiazole) could result in a planar structure. The fluorine atom might introduce some polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the aniline group might undergo electrophilic substitution reactions, while the imidazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom might increase its lipophilicity, while the presence of the nitrogen atoms might allow it to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a pharmaceutical, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields like pharmaceuticals, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c19-14-3-1-2-13(8-14)17-22-18(25-23-17)16-10-24(11-21-16)9-12-4-6-15(20)7-5-12/h1-8,10-11H,9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWRDDDPKQGUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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